molecular formula C18H15BrN4O3 B352906 (E)-2-bromo-N-(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)benzamide CAS No. 402952-94-7

(E)-2-bromo-N-(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)benzamide

Cat. No. B352906
CAS RN: 402952-94-7
M. Wt: 415.2g/mol
InChI Key: SFVWHYBDBMCJKU-UHFFFAOYSA-N
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Description

(E)-2-bromo-N-(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)benzamide, also known as BRD0705, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized through a specific method and has been used to study its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Anticancer Activity

The compound , closely related to various indole derivatives, has been extensively studied for its potential anticancer activities. For instance, derivatives of this compound have demonstrated remarkable antitumor activities against a range of cancer cell lines, including Daoy, UW228-2, Huh-7, Hela, and MDA-MB231. These derivatives have shown to be more potent than the standard drug CFM-1 in some cases, with specific compounds emerging as leading candidates due to their low IC50 values and high percentage inhibition rates (A. Alafeefy et al., 2015). Similarly, other novel derivatives have showcased significant anticancer activity against HeLa, IMR-32, and MCF-7 cancer cell lines, indicating potential utility in developing new antioxidant agents that could play a protective role in various pathological conditions (Rajyalakshmi Gudipati et al., 2011).

Antimicrobial Activity

Some novel Schiff base benzamides, another group closely related to the compound , synthesized via the ring opening of thienylidene azlactones, have shown potent antimicrobial activity. These compounds, including 3-hydrazinyl-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide and its derivatives, have been evaluated for their preliminary in vitro antibacterial and antifungal activity, showing significant effects against a variety of pathogens (Subbulakshmi N. Karanth et al., 2018).

Cardioprotective Effects

Moreover, N-(benzo[d]oxazol-2-yl)-2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinecarboxamide, a derivative of the focal compound, was investigated for its cardioprotective activity against doxorubicin-induced cardiotoxicity in rats. The study demonstrated that pretreatment with this compound significantly mitigated the cardiotoxic biomarkers in plasma induced by doxorubicin, suggesting its potential as a cardioprotective agent (A. N. Reddy et al., 2012).

properties

IUPAC Name

2-bromo-N-[3-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-oxopropyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O3/c19-13-7-3-1-5-11(13)17(25)20-10-9-15(24)22-23-16-12-6-2-4-8-14(12)21-18(16)26/h1-8,21,26H,9-10H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVWHYBDBMCJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCNC(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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